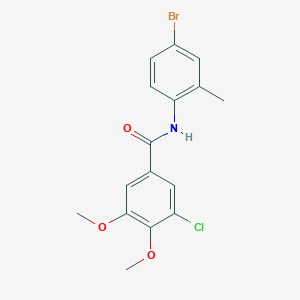
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
説明
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as FMMA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. FMMA is a novel selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a critical role in regulating salt and water transport across cell membranes. In
作用機序
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide selectively inhibits the function of the CFTR chloride channel by binding to a specific site on the protein. This binding prevents the channel from opening and allowing chloride ions to pass through. This inhibition of CFTR function has been shown to have potential therapeutic applications for diseases such as cystic fibrosis and polycystic kidney disease.
Biochemical and Physiological Effects:
Inhibition of CFTR function by N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a number of biochemical and physiological effects. Inhibition of CFTR function leads to increased sodium absorption and decreased chloride secretion, which can lead to dehydration of the airway surface liquid in the lungs. This can result in impaired mucociliary clearance and increased susceptibility to infection. Inhibition of CFTR function has also been shown to have effects on other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
実験室実験の利点と制限
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages as a pharmacological tool for studying CFTR function. It is a selective inhibitor of CFTR, which allows for specific targeting of this protein without affecting other ion channels or transporters. N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is also relatively stable and can be used in a variety of experimental systems, such as cell culture, ex vivo tissue preparations, and animal models.
One limitation of N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is that it is not a clinically approved drug, and its safety and efficacy in humans are not yet known. Another limitation is that N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may have off-target effects on other proteins or biochemical pathways, which could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more potent and selective CFTR inhibitors based on the structure of N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. Another area of interest is the use of N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide as a tool for studying the role of CFTR in other diseases, such as polycystic kidney disease and chronic obstructive pulmonary disease. Additionally, further research is needed to determine the safety and efficacy of CFTR inhibitors such as N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in humans, with the ultimate goal of developing new therapies for CF and other diseases.
科学的研究の応用
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used as a pharmacological tool to study the function of the CFTR chloride channel. CFTR is a protein that is mutated in patients with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to selectively inhibit the function of CFTR, making it a useful tool for studying the role of CFTR in normal and disease states.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-4-10-16(11-5-12)20(24(3,22)23)13(2)17(21)19-15-8-6-14(18)7-9-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYCTOALNGDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)

![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4394203.png)
![3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4394204.png)

![N-{[benzyl(2-furylmethyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4394216.png)
![ethyl [2-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetate](/img/structure/B4394230.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B4394243.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394251.png)